molecular formula C12H8BrN3 B2674969 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole CAS No. 1643848-10-5

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B2674969
CAS No.: 1643848-10-5
M. Wt: 274.121
InChI Key: DPSSUEMVIPENJZ-UHFFFAOYSA-N
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Description

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. It is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 2nd position of the benzotriazole ring.

Scientific Research Applications

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

Benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert double action mechanism to overcome drug resistances .

Safety and Hazards

Benzotriazole is labeled as a hazard under GHS classification. It is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . It can act either as an acid or base, and it can also bind to other species, utilizing the lone pair electrons .

Future Directions

Benzotriazole has emerged as an ideal molecule that provides many synthetic opportunities . With the use of -donor ligands in coordination chemistry receiving significant interest and N attention in the last few decades, benzotriazole has emerged as an ideal molecule that provides many synthetic opportunities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with bromobenzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2H-benzo[d][1,2,3]triazole: Lacks the bromine atom at the 5th position.

    5-chloro-2-phenyl-2H-benzo[d][1,2,3]triazole: Contains a chlorine atom instead of bromine.

    5-nitro-2-phenyl-2H-benzo[d][1,2,3]triazole: Contains a nitro group at the 5th position.

Uniqueness

The presence of the bromine atom in 5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

IUPAC Name

5-bromo-2-phenylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSUEMVIPENJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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